Propargyl-PEG5-Tos: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
Propargyl-PEG5-Tos: A Comprehensive Technical Guide for Advanced Bioconjugation and Drug Development
This guide provides an in-depth exploration of Propargyl-PEG5-Tos, a heterobifunctional linker that has become an indispensable tool for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, explore the mechanistic principles behind its dual reactivity, and provide field-proven protocols for its application in advanced molecular assembly. This document moves beyond simple data recitation to offer expert insights into why and how this reagent is effectively utilized in sophisticated applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Architectural Advantage of Propargyl-PEG5-Tos
Propargyl-PEG5-Tos is a precisely defined, monodisperse polyethylene glycol (PEG) derivative engineered for versatility in chemical biology and therapeutic development. Its power lies in its heterobifunctional nature, presenting two distinct reactive termini separated by a hydrophilic 5-unit PEG spacer.[1][2]
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The Propargyl Group: This terminal alkyne is the reactive handle for one of the most robust and bioorthogonal ligation reactions in modern chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry."[3] This reaction allows for the efficient and specific formation of a stable triazole linkage to any azide-modified molecule.[1]
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The Tosyl Group: The tosylate (p-toluenesulfonate) is an excellent leaving group, rendering the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution.[1][4] This functionality enables covalent linkage to a wide array of nucleophiles, most notably the amine groups on lysine residues or the thiol groups on cysteine residues of proteins and peptides.[5][6]
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The PEG5 Spacer: The five-unit polyethylene glycol chain is not merely a spacer. It imparts critical physicochemical properties to the parent molecule and the final conjugate, significantly enhancing aqueous solubility and potentially improving the pharmacokinetic profile of the resulting bioconjugate.[1]
This unique tripartite architecture provides researchers with a powerful tool for sequential or orthogonal conjugation strategies, enabling the precise construction of complex molecular systems.
Core Physicochemical Properties
The reliable application of any chemical reagent begins with a thorough understanding of its fundamental properties. The key physicochemical data for Propargyl-PEG5-Tos are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [7] |
| CAS Number | 875770-32-4 | [2] |
| Molecular Formula | C₁₈H₂₆O₇S | [2] |
| Molecular Weight | 386.46 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | Data not specified; related PEG compounds can be liquids or solids. | N/A |
| Solubility | Soluble in aqueous media, DMSO, DMF, DCM. | [1] |
| Storage & Stability | Store at -20°C. Stable under recommended storage conditions. | [2] |
Note: Specific quantitative data such as melting point, boiling point, and density are not consistently reported in publicly available technical literature and should be determined experimentally.
The Chemistry of Dual Functionality: Mechanisms and Strategic Application
Understanding the reaction mechanisms of both the propargyl and tosyl groups is critical to designing successful conjugation experiments. The choice of reaction conditions dictates which end of the linker reacts, providing full editorial control over the synthetic strategy.
The Propargyl Terminus: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is favored for its high yields, specificity, and biocompatibility. The reaction proceeds via a copper(I)-catalyzed mechanism to regioselectively form a stable 1,4-disubstituted triazole product, covalently linking the Propargyl-PEG5-Tos to an azide-functionalized molecule.[8][9]
Causality Behind Experimental Choices:
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Catalyst: Copper(I) is the active catalyst. It is typically generated in situ from a Copper(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This is crucial because Cu(II) is inactive, and the continuous reduction to Cu(I) sustains the catalytic cycle.[8]
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Ligand: A copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included.[8] This is a field-proven insight: the ligand accelerates the reaction and, importantly, protects sensitive biomolecules (like proteins) from oxidative damage that can be caused by copper ions.[3]
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Solvent: The reaction is often performed in aqueous buffers, sometimes with a co-solvent like DMSO or t-BuOH to aid the solubility of all components.[10]
The Tosyl Terminus: Nucleophilic Substitution
The tosylate group is an outstanding leaving group because its negative charge is delocalized and stabilized by resonance across the sulfonyl group, making the tosylate anion a very weak base.[4] This property activates the adjacent carbon atom for a nucleophilic attack. For the primary carbon on the PEG linker, this reaction proceeds via a classic Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[11]
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile dictates the resulting linkage. Primary amines (-NH₂) will form stable secondary amine bonds, while thiols (-SH) will form thioether bonds. Thiols are generally more potent nucleophiles than amines under physiological conditions.[12]
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pH: The reaction with amines is highly pH-dependent. A pH range of 8.0 to 9.5 is typically optimal.[6] Below this range, the amine is protonated (-NH₃⁺) and non-nucleophilic. Above this range, competing hydrolysis of the linker can become an issue.
-
Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they solvate the cation but not the nucleophile, increasing its reactivity.[11]
Experimental Protocols: A Self-Validating System
The following protocols are generalized from established methods for similar PEG linkers and provide a robust starting point for optimization.[10][12] Every protocol should be a self-validating system, meaning progress is monitored analytically to confirm success.
Protocol 4.1: CuAAC Conjugation of an Azide-Modified Peptide
This protocol details the conjugation of Propargyl-PEG5-Tos to a peptide containing an azide-functionalized amino acid.
Materials:
-
Azide-modified peptide
-
Propargyl-PEG5-Tos
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in deionized water
-
THPTA: 50 mM stock in deionized water
-
Sodium Ascorbate: 100 mM stock in deionized water (must be prepared fresh)
-
LC-MS system for monitoring
Step-by-Step Methodology:
-
Reactant Preparation:
-
Dissolve the azide-modified peptide in the Reaction Buffer to a final concentration of 1 mM.
-
Dissolve Propargyl-PEG5-Tos in DMSO to create a 12 mM stock solution (for a 1.2 molar excess in the final reaction).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
100 µL of the 1 mM azide-peptide solution.
-
10 µL of the 12 mM Propargyl-PEG5-Tos stock solution.
-
A premixed catalyst solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate. The final volume will be ~142.5 µL.
-
Vortex gently and allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if working with fluorescent molecules.
-
-
Monitoring and Work-up:
-
At t=0 and t=1h (and hourly thereafter), take a small aliquot (e.g., 5 µL) and dilute it for LC-MS analysis to monitor the consumption of starting materials and the formation of the desired product peak.
-
Once the reaction is complete, the product can be purified by reverse-phase HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.
-
Protocol 4.2: Nucleophilic Substitution with a Primary Amine
This protocol describes the conjugation of Propargyl-PEG5-Tos to a small molecule containing a primary amine.
Materials:
-
Amine-containing small molecule
-
Propargyl-PEG5-Tos
-
Anhydrous DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
LC-MS system for monitoring
-
Preparative HPLC system for purification
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 molar equivalent) in anhydrous DMF.
-
In a separate container, dissolve Propargyl-PEG5-Tos (1.2 molar equivalents) in anhydrous DMF.
-
-
Reaction Assembly and Incubation:
-
To the solution of the amine-containing molecule, add DIPEA (2.0-3.0 molar equivalents).
-
Stir for 5 minutes, then add the Propargyl-PEG5-Tos solution dropwise.
-
Allow the reaction mixture to stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
-
Once complete, the reaction mixture can be diluted with water and purified directly by preparative reverse-phase HPLC.
-
Lyophilize the collected fractions containing the pure product.
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Conclusion: A Versatile Tool for Molecular Innovation
Propargyl-PEG5-Tos stands out as a highly versatile and enabling chemical tool. Its well-defined structure, dual-mode reactivity, and solubility-enhancing properties provide researchers with a reliable platform for constructing sophisticated bioconjugates. By understanding the core chemical principles and applying robust, analytically monitored protocols, scientists can leverage Propargyl-PEG5-Tos to advance the frontiers of drug delivery, diagnostics, and fundamental biological research.
References
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AxisPharm. (2019). Safety Data Sheet: Propargyl-PEG5-t-butyl ester. [Link]
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Nazzal, S. (2015). Response to "Any suggestions on how to perform a nucleophilic substitution reactions with phenylene diamine and ditosylated PEG?". ResearchGate. [Link]
-
CD Bioparticles. Propargyl-PEG5-Tos. [Link]
-
Presolski, S. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
AxisPharm. Propargyl-PEG5-Tos, CAS 875770-32-4. [Link]
-
Yanfenbio. Propargyl-PEG5-Tos - CAS:875770-32-4. [Link]
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